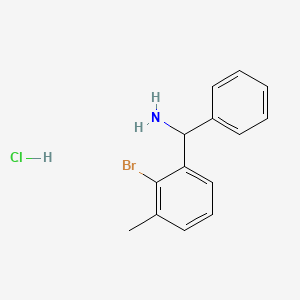![molecular formula C12H18BrNO4Si B8199715 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane](/img/structure/B8199715.png)
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane is an organosilicon compound that features a brominated nitrophenyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane typically involves multiple steps:
Bromination: The starting material, 2-nitrophenol, undergoes bromination to introduce a bromine atom at the 5-position, yielding 2-bromo-5-nitrophenol.
Etherification: The brominated nitrophenol is then reacted with 2-(chloromethoxy)ethyl-trimethyl-silane under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The phenoxy moiety can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is 2-[(2-amino-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane.
Oxidation: Products include various oxidized phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane involves its reactivity due to the presence of the bromine and nitro groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Bromo-4-nitro-phenoxy)methoxy]ethyl-trimethyl-silane
- 2-[(2-Chloro-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane
- 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-dimethyl-silane
Uniqueness
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the trimethyl-silane group also enhances its stability and solubility in organic solvents, making it a valuable compound in various synthetic applications.
Eigenschaften
IUPAC Name |
2-[(2-bromo-5-nitrophenoxy)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO4Si/c1-19(2,3)7-6-17-9-18-12-8-10(14(15)16)4-5-11(12)13/h4-5,8H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBITWIOZIZVXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














